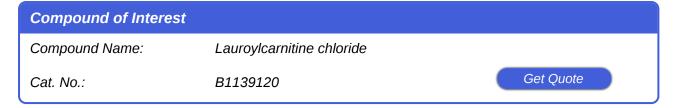


Synthesis and Characterization of Lauroylcarnitine Chloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Lauroylcarnitine chloride, a synthetic derivative of L-carnitine, is gaining significant attention in the pharmaceutical sciences. Primarily recognized for its role as an absorption enhancer, it has the potential to improve the oral bioavailability of various therapeutic compounds, particularly peptides.[1] This technical guide provides an in-depth overview of the synthesis, characterization, and known biological interactions of **Lauroylcarnitine chloride**.

Physicochemical Properties

Lauroylcarnitine chloride is the monochloride salt of the lauroyl ester of L-carnitine. Its chemical structure consists of a quaternary ammonium group, a carboxyl group, and a C12 acyl chain.[2][3] This amphipathic nature is crucial to its function.



Property	Value	Source
Molecular Formula	C19H38CINO4	[2]
Molecular Weight	379.96 g/mol	[1][4]
CAS Number	6919-91-1	[3]
Appearance	White to off-white powder or crystals	
Melting Point	80–105°C (with decomposition)	[2]
Solubility	DMSO: 30-50 mg/mL, Ethanol: 20 mg/mL, Methanol: Slightly soluble, Water: Slightly soluble	[2][3][4][5][6]
pH (1% aqueous solution)	2.5 - 4.7	[2][7]
Optical Rotation ([α]/D)	-20±2° (c=1 in methanol)	
Purity	≥98%	[1][8]

Synthesis of Lauroylcarnitine Chloride

The primary industrial synthesis method for **Lauroylcarnitine chloride** involves the acylation of L-carnitine with lauroyl chloride.[2][7] This process is typically carried out in two main stages: the initial reaction to form the crude product and a subsequent purification step.

Experimental Protocol: Two-Stage Synthesis

Stage 1: Acylation (Crude Product Formation)

- Reactants and Solvent: L-carnitine and lauroyl chloride are used as the primary reactants, typically in a molar ratio of 1:1 to 1:1.5.[2] Acetic acid serves as the solvent.[7]
- Reaction Conditions: The reaction mixture is heated to a temperature between 50°C and 80°C for a duration of 5 to 8 hours under atmospheric pressure.[2]



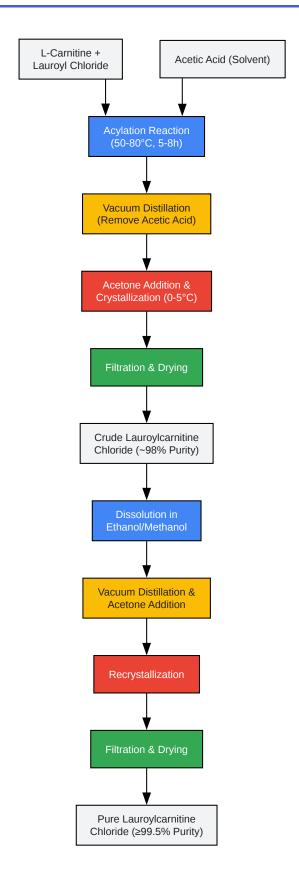
- Initial Product Isolation: Following the reaction, the acetic acid is distilled off under vacuum. Acetone is then added to the residue, causing the crude **Lauroylcarnitine chloride** to crystallize. This crystallization is often facilitated by cooling the mixture to between 0°C and 5°C.[2][7]
- Filtration and Drying: The crude product is collected by filtration and dried, yielding a product with a purity of approximately 98.1%.[2][7]

Stage 2: Recrystallization (Purification)

- Dissolution: The crude product is dissolved in ethanol or methanol with heating.[7]
- Decolorization (Optional): Activated carbon may be used to decolorize the solution.[2]
- Crystallization: The solution is concentrated by vacuum distillation. Acetone is then added to induce recrystallization of the purified Lauroylcarnitine chloride.[2][7]
- Final Product Collection: The purified crystals are filtered and dried to yield the final product with a purity of ≥99.5%.[2]

The overall yield for this two-stage process is reported to be at least 92%.[7]





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Caption: Workflow for the synthesis and purification of Lauroylcarnitine chloride.



Characterization of Lauroylcarnitine Chloride

A comprehensive characterization of **Lauroylcarnitine chloride** is essential to confirm its identity, purity, and quality. The following techniques are typically employed:

Technique	Purpose	Expected Results
High-Performance Liquid Chromatography (HPLC)	To determine the purity of the compound.	A major peak corresponding to Lauroylcarnitine chloride, with purity typically ≥95.0%.
Mass Spectrometry (MS)	To confirm the molecular weight and structure.	Detection of the molecular ion corresponding to the chemical formula C ₁₉ H ₃₈ NO ₄ ⁺ .
Nuclear Magnetic Resonance (NMR) Spectroscopy	To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei.	A spectrum consistent with the structure of Lauroylcarnitine chloride, showing characteristic peaks for the acyl chain, carnitine backbone, and trimethylammonium group.
Fourier-Transform Infrared (FTIR) Spectroscopy	To identify the functional groups present in the molecule.	Characteristic absorption bands for ester carbonyl, carboxylic acid, and C-N bonds.
Melting Point Analysis	To assess the purity and identity of the crystalline solid.	A melting range consistent with the reference value (80–105°C with decomposition).[2]
Polarimetry	To determine the optical rotation and confirm the stereochemistry (L-form).	A specific rotation value around -20°.

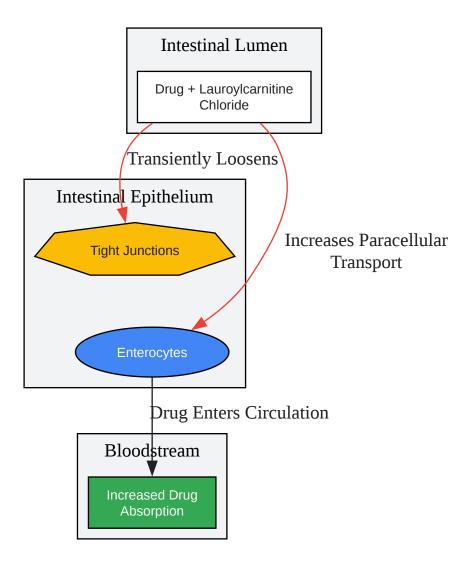
Biological Activity and Mechanism of Action

Lauroylcarnitine chloride is primarily known as an orally active absorption enhancer.[1] It is believed to improve the oral bioavailability of certain drugs, especially hydrophilic and peptide-



based compounds, by transiently and reversibly increasing the permeability of intestinal cell membranes.[1][3][6]

While a specific signaling pathway for **Lauroylcarnitine chloride** itself is not extensively documented, its parent molecule, L-carnitine, has been shown to influence cellular processes. For instance, L-carnitine can increase cell proliferation and the expression of amino acid transporters in rat trophoblast cells through the activation of the insulin-like growth factor I (IGF-1) signaling pathway.[9] This involves the upregulation of IGF-1 and its receptor (IGF-1R), leading to the activation of downstream targets like Akt and ERK.[9] It is plausible that some of the biological effects observed with **Lauroylcarnitine chloride** could be related to the activity of its L-carnitine moiety, although its primary role remains that of a permeation enhancer.



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Caption: Proposed mechanism of **Lauroylcarnitine chloride** as a paracellular absorption enhancer.

Conclusion

Lauroylcarnitine chloride is a valuable excipient in drug development, offering a promising approach to enhance the oral delivery of challenging therapeutic molecules. The synthesis is well-established, yielding a high-purity product. Its characterization relies on a standard set of analytical techniques to ensure quality and consistency. While its primary mechanism is related to increasing intestinal permeability, further research into its specific molecular interactions and potential downstream cellular effects will provide a more complete understanding of its biological profile.

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